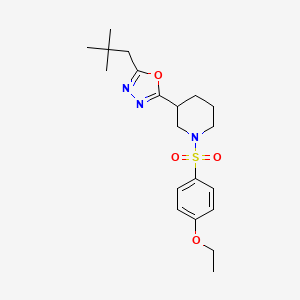
2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities and are often used in the development of pharmaceuticals
Preparation Methods
The synthesis of 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole involves multiple steps, starting with the preparation of the piperidine ring. The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can be used to afford a series of enantiomerically enriched piperidines . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained in good yields. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified piperidine derivatives with altered functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor. In medicine, piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects . Industrially, this compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other piperidine derivatives, 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole is unique due to its specific structural features, such as the ethoxyphenyl and neopentyl groups. Similar compounds include other piperidine derivatives like 2,5-disubstituted piperidines and 2,6-disubstituted piperidines, which also exhibit a range of pharmacological activities
Properties
CAS No. |
1170972-56-1 |
|---|---|
Molecular Formula |
C20H29N3O4S |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-(2,2-dimethylpropyl)-5-[1-(4-ethoxyphenyl)sulfonylpiperidin-3-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H29N3O4S/c1-5-26-16-8-10-17(11-9-16)28(24,25)23-12-6-7-15(14-23)19-22-21-18(27-19)13-20(2,3)4/h8-11,15H,5-7,12-14H2,1-4H3 |
InChI Key |
NVZYHMJVGCWXFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B14125523.png)


![7-Azaspiro[3.5]nonane-2,7-dicarboxylic acid, 7-(phenylmethyl) ester](/img/structure/B14125547.png)

![Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiolate](/img/structure/B14125556.png)
![3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125560.png)


